molecular formula C17H16N2O4 B12156040 Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300571-17-9

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12156040
CAS No.: 300571-17-9
M. Wt: 312.32 g/mol
InChI Key: QMEOVZJDOROKDD-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a naphthalene ring system fused with a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of β-naphthol, an aldehyde, and a β-keto ester in the presence of a catalyst such as ammonium acetate . This reaction is carried out under reflux conditions, often in ethanol or another suitable solvent, and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as magnesium hydrogen sulfate or other heterogeneous catalysts can be employed to facilitate the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the tetrahydropyrimidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a naphthalene ring with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry .

Properties

CAS No.

300571-17-9

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-9-13(16(21)23-2)15(19-17(22)18-9)14-11-6-4-3-5-10(11)7-8-12(14)20/h3-8,15,20H,1-2H3,(H2,18,19,22)

InChI Key

QMEOVZJDOROKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC

solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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